Scaffold Validation: The 1,4-Benzoxazepin-3-one Core is a Proven N-Acetyl-Lysine Mimetic for CBP/P300 Bromodomain Inhibition
The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone is a validated N-acetyl-lysine mimetic scaffold that directly led to the chemical probe I‑CBP112 and the potent inhibitor TPOP146 [1]. In contrast, the unsubstituted 4,5-dihydro-1,4-benzoxazepin-3(2H)-one core (CAS 34844-80-9) lacks the critical 4-aryl substituent required for bromodomain engagement and has no reported CBP/P300 activity [2]. Quantitative binding data from the series illustrates the scaffold's capability: the optimized clinical candidate TPOP146 exhibits a Kd of 134 nM for the CBP bromodomain and a Kd of 5.02 μM for BRD4, representing a >37‑fold selectivity window [1]. While the 2-bromo-4-fluorophenyl compound is a synthetic precursor rather than a final inhibitor, its core scaffold is the identical pharmacophore platform that enables this target engagement profile.
| Evidence Dimension | Bromodomain binding affinity (CBP Kd) and selectivity window (CBP vs. BRD4) |
|---|---|
| Target Compound Data | Scaffold-validated; specific Kd not reported for CAS 1396757-23-5 (precursor); platform delivers Kd values as low as 134 nM for CBP in optimized derivatives [1]. |
| Comparator Or Baseline | Unsubstituted 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 34844-80-9): no reported bromodomain activity [2]. |
| Quantified Difference | The 4-aryl-substituted scaffold (including the target compound's core) enables CBP bromodomain engagement (Kd ≤134 nM achievable), whereas the unsubstituted core is inactive; selectivity >37‑fold over BRD4 is attainable within this scaffold class [1]. |
| Conditions | Binding assay: N-terminal GST-CREBBP (1081–1197) and BRD4 tandem domains; 25 nM tetra-acetylated H3 peptide; measured by isothermal titration calorimetry or fluorescence polarization [1]. |
Why This Matters
The scaffold has been de‑risked through probe and clinical‑candidate development; procurement of this specific precursor ensures access to the identical chemotype that generated the most selective CBP bromodomain inhibitor series reported to date.
- [1] Popp TA, Tallant C, Rogers C, et al. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J Med Chem. 2016;59(19):8889-8912. doi:10.1021/acs.jmedchem.6b00774. View Source
- [2] PubChem Compound Summary for CID 34844-80-9, 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/34844-80-9 (accessed 2026-05-05). View Source
